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Compound of Interest

4-(Benzyloxy)-3-bromo-5-
Compound Name:
fluoroaniline

Cat. No.: B596817

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(Benzyloxy)-3-bromo-5-fluoroaniline. The information presented herein is
essential for the characterization and quality control of this molecule in research and
development settings. This document includes predicted nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for
acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Benzyloxy)-3-bromo-
5-fluoroaniline. These predictions are based on established principles of spectroscopy and
data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30-7.50 m 5H Ar-H (benzyl)
~6.50-6.70 m 2H Ar-H (aniline)
~5.10 S 2H -O-CHz-Ph
~3.80 brs 2H -NH:2

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~155-160 (d, 1JCF) C-F
~145-150 C-O
~138-142 C-NH:z
~136-138 Quaternary C (benzyl)
~128-130 CH (benzyl)
~127-129 CH (benzyl)
~126-128 CH (benzyl)
~110-115 (d, 2JCF) CH (aniline)
~105-110 (d, 2JCF) CH (aniline)
~95-100 (d, 3JCF) C-Br

~70-75 -O-CHz-Ph

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3400-3500 Medium N-H asymmetric stretch
3300-3400 Medium N-H symmetric stretch
3030-3090 Medium-Weak Aromatic C-H stretch
2850-2930 Weak Aliphatic C-H stretch
1600-1620 Strong N-H scissoring
1500-1580 Strong Aromatic C=C stretch
1200-1300 Strong Aryl-O stretch
1000-1100 Strong C-F stretch
690770 Strong Aromatic C-H out-of-plane
bend
500-600 Medium C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity (%) Assighment

311/313 ~98 /100 [M]* (presence of Br isotopes)
232/234 ~20 [M - Br]*

220 ~15 [M - CHzPh]*

91 ~80 [C7H7]* (benzyl fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

Sample Preparation:
» Weigh approximately 10-20 mg of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDClIs).
» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 500 MHz Spectrometer):
e 'HNMR:
o Pulse Sequence: zg30
o Number of Scans: 16
o Acquisition Time: ~3 seconds
o Relaxation Delay: 1 second
e 13C NMR:
o Pulse Sequence: zgpg30
o Number of Scans: 1024
o Acquisition Time: ~1 second

o Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with isopropanol.
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e Place a small amount of the solid 4-(Benzyloxy)-3-bromo-5-fluoroaniline sample onto the
crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

Mode: ATR

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 16

Mass Spectrometry

Sample Introduction (Direct Infusion):

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

« Infuse the solution directly into the ion source using a syringe pump.

Instrument Parameters (Electron lonization - EI):

lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50-500

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship of the spectral data.
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Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
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Relationship of Spectroscopic Data to Molecular Structure

4-(Benzyloxy)-3-bromo-5-fluoroaniline
Structure
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Benzyloxy)-3-bromo-5-
fluoroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-
bromo-5-fluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b596817?utm_src=pdf-body-img
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b596817?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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